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Compound of Interest

Compound Name: 2-Oxaspiro[4.5]decan-8-one

Cat. No.: B189687

For Researchers, Scientists, and Drug Development Professionals

The synthesis of oxaspiro compounds, a key structural motif in many natural products and
pharmacologically active molecules, has been significantly advanced through the use of gold
catalysis. The unique ability of gold catalysts to activate alkynes and allenes under mild
conditions has enabled the development of efficient and selective methods for the construction
of these complex three-dimensional structures. This document provides detailed application
notes and experimental protocols for key gold-catalyzed reactions used in the synthesis of
oxaspiro compounds.

Gold(l)-Catalyzed Double Intramolecular
Hydroalkoxylation for the Synthesis of 2,7-
Dioxaspiro[4.4]Jnonane-1,6-diones

This method describes a highly efficient approach to substituted 3,8-dibenzyl-2,7-
dioxaspiro[4.4]nonane-1,6-diones via the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-
1-yl)malonic acid. The reaction proceeds smoothly under mild conditions, offering quantitative
yields for a variety of substrates.

Quantitative Data Summary
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R
. Catalyst Temp. ) .
Entry Substitue Solvent Time (h) Yield (%)
A (mol%) (°C)
n

JohnphosA
1 H u(MeCN)S DCM 25 1 >95
bFs (2)

JohnphosA
2 4-Me u(MeCN)S DCM 25 1 >95
bFs (2)

JohnphosA
3 4-OMe u(MeCN)S DCM 25 15 >95
bFs (2)

JohnphosA
4 4-Cl u(MeCN)S DCM 25 1 >95
bFs (2)

JohnphosA
5 2-Me u(MeCN)S  DCM 25 2 >95
bFs (2)

Experimental Protocol

Materials:

e 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid derivative

¢ JohnphosAu(MeCN)SbFe catalyst

e Dichloromethane (DCM), anhydrous

e Argon or Nitrogen gas

» Standard laboratory glassware and stirring equipment

 Silica gel for column chromatography

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Procedure:

e To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the 2,2-bis(3-
arylprop-2-yn-1-yl)malonic acid derivative (1.0 equiv).

» Dissolve the starting material in anhydrous dichloromethane (0.1 M).
e Add the gold catalyst, JohnphosAu(MeCN)SbFe (0.02 equiv), to the solution.

o Seal the flask and stir the reaction mixture at room temperature (25 °C) under an inert
atmosphere (Argon or Nitrogen).

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion (typically 1-2 hours), concentrate the reaction mixture under reduced
pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the desired
3,8-diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione.

Reaction Workflow

Starting Materials

JohnphosAu(MeCN)SbFe Reaction %‘onditions Product

DCM, 25 °C, 1-2 h 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-dione
2,2-bis(3-arylprop-2-yn-1-yl)malonic acid

Click to download full resolution via product page

Workflow for the synthesis of dioxaspiro compounds.
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Gold(l)-Catalyzed Spirocyclization of 1-Ene-4,9-
diyne Esters to Azaspiro[4.4]Jnonenones

This protocol details a gold(l)-catalyzed cascade reaction for the synthesis of structurally
diverse azaspiro[4.4]Jnonenones from 1-ene-4,9-diyne esters. The reaction proceeds through a
tandem acyloxy migration, Nazarov cyclization, and subsequent intramolecular cyclization.

Quantitative Data Summary
R* R?
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Entry Substitue  Substitue Solvent Yield (%)

(mol%) (°C)
nt nt

[Au(IPNINT

1 H H DCM 25 85
f2 (5)
[Au(IPr)INT

2 Me H DCM 25 82
f2 (5)
[Au(IPnINT

3 Ph H DCM 25 88
f2 (5)
[Au(IPnINT

4 H Me DCM 25 79

f2 (5)

Experimental Protocol

Materials:

1-ene-4,9-diyne ester derivative

[Au(IPr)]NTf2 (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

Dichloromethane (DCM), anhydrous

Argon or Nitrogen gas

Standard laboratory glassware and stirring equipment

Silica gel for column chromatography
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Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 1-ene-4,9-diyne ester
(1.0 equiv) in anhydrous DCM (0.05 M).

e Add the gold catalyst, [Au(IPr)]NTfz2 (0.05 equiv), to the solution.

o Seal the tube and stir the reaction mixture at room temperature (25 °C).
e Monitor the reaction by TLC until the starting material is consumed.

» Concentrate the solvent in vacuo.

 Purify the residue by flash column chromatography on silica gel to yield the
azaspiro[4.4]Jnonenone product.

Proposed Mechanistic Pathway
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Key steps in the azaspiro[4.4]Jnonenone synthesis.

Gold-Catalyzed Oxidative Cyclization of Propargyl
Alcohols

This method illustrates the synthesis of oxaspirocyclic ketones through a gold-catalyzed
oxidative cyclization of a propargyl alcohol. This transformation involves the activation of the
alkyne by the gold catalyst, followed by intramolecular attack of the hydroxyl group and
subsequent oxidation.
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Entry Substrate  Oxidant Solvent Yield (%)
(mol%) (°C)
1-(1-
o [Au(Johnph
ethynylcycl  Pyridine N-
1 _ 0S)|NTf2 DCE 60 78
ohexyl)eth oxide
3
anol
1-(1-
o [Au(Johnph
ethynylcycl  Pyridine N-
2 _ 0s)|NTH2 DCE 60 75
opentyl)eth  oxide
3)
anol
1-(1-
o [Au(Johnph
ethynylcycl  Pyridine N-
3 ) 0S)|NTf2 DCE 60 72
ohexyl)pro oxide
3)
pan-1-ol

Experimental Protocol

Materials:

Procedure:

Propargyl alcohol derivative (e.g., 1-(1-ethynylcyclohexyl)ethanol)

Pyridine N-oxide

[Au(Johnphos)|NTf2

1,2-Dichloroethane (DCE), anhydrous

Argon or Nitrogen gas

Standard laboratory glassware and stirring equipment

Silica gel for column chromatography
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e To a sealed vial, add the propargyl alcohol (1.0 equiv), pyridine N-oxide (1.5 equiv), and

[Au(Johnphos)]NTf2 (0.03 equiv).

e Add anhydrous 1,2-dichloroethane (0.1 M) via syringe.

e Place the vial in a preheated oil bath at 60 °C and stir for the required time (monitor by TLC).

» After completion, cool the reaction to room temperature.

o Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.

e Concentrate the eluent under reduced pressure.

» Purify the crude product by flash column chromatography to o
ketone.

btain the desired oxaspiro

Logical Relationship of Reaction Components
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Component roles in oxidative cyclization.

 To cite this document: BenchChem. [Gold-Catalyzed Synthesis of Oxaspiro Compounds:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189687#gold-catalyzed-synthesis-of-oxaspiro-
compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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